molecular formula C18H18N2O3S2 B2597673 N-(4-ethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide CAS No. 886926-33-6

N-(4-ethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide

Cat. No. B2597673
CAS RN: 886926-33-6
M. Wt: 374.47
InChI Key: CEQBVXFXDOIONG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-ethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide” is a complex organic compound. It contains a benzamide group, a thiazole group, and a sulfonyl group. These functional groups are common in many pharmaceuticals and could suggest a variety of potential uses .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data, I can’t provide an accurate analysis .


Chemical Reactions Analysis

The chemical reactions this compound might undergo would depend on the conditions and the other reactants present. For example, the benzamide group could undergo hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. Unfortunately, without specific data, I can’t provide an accurate analysis .

Scientific Research Applications

Antioxidant Capacity and Reaction Pathways

Research on benzothiazole derivatives, such as the analysis of antioxidant capacity assays like ABTS/PP decolorization, provides insights into the reaction pathways of antioxidants, which are crucial for understanding how these compounds can protect against oxidative stress in biological systems (Ilyasov et al., 2020). Such studies are essential for the development of therapeutic agents targeting diseases associated with oxidative damage.

Environmental Fate and Behavior of Organic Compounds

The fate and behavior of organic compounds, including benzothiazole derivatives in aquatic environments, have been extensively reviewed, highlighting their presence and persistence in the environment (Haman et al., 2015). Understanding these aspects is vital for assessing the ecological impact of benzothiazole derivatives and designing environmentally benign compounds.

Therapeutic Potential and Pharmacological Activities

Benzothiazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Systematic reviews and patent analyses have illuminated the therapeutic potential of these compounds, guiding the development of new drugs (Kamal et al., 2015). Such research underscores the importance of benzothiazole derivatives in drug discovery and development.

Synthesis and Biological Importance

The synthesis of benzothiazole derivatives and their biological importance, including their use as fungicides and herbicides, has been thoroughly reviewed (Rosales-Hernández et al., 2022). This information is crucial for understanding the chemical diversity and potential applications of these compounds in agriculture and medicine.

Advancements in Anticancer Research

Recent advancements in the structural modifications of benzothiazoles and their conjugate systems have shown significant potential as chemotherapeutics (Ahmed et al., 2012). The detailed exploration of these compounds' anticancer activities offers promising avenues for the development of novel cancer treatments.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if this compound is a drug, its mechanism of action would describe how it interacts with biological systems to produce its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could focus on determining the physical and chemical properties of this compound, studying its potential uses, and developing safe and efficient methods for its synthesis .

properties

IUPAC Name

N-(4-ethyl-1,3-benzothiazol-2-yl)-3-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-3-12-7-6-10-15-16(12)19-18(24-15)20-17(21)13-8-5-9-14(11-13)25(22,23)4-2/h5-11H,3-4H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQBVXFXDOIONG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=CC=C3)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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